molecular formula C17H10N2O3S B5298916 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile

Cat. No. B5298916
M. Wt: 322.3 g/mol
InChI Key: KQCOVYKSGKCRQP-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile, also known as BFT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile also activates certain signaling pathways that induce apoptosis in cancer cells. Additionally, 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to activate the AMPK signaling pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been found to have minimal toxicity and adverse effects in animal models. It has been shown to be well-tolerated at therapeutic doses. 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been found to reduce tumor growth and improve survival rates in animal models of cancer. It has also been shown to reduce inflammation and improve glucose metabolism in diabetic animal models.

Advantages and Limitations for Lab Experiments

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has several advantages for lab experiments. It is readily available and can be synthesized in high yields with high purity. 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been found to be stable under various storage conditions and can be easily administered to animal models. However, 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For research on 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile include the development of novel formulations, investigation of combination therapies, and further elucidation of its mechanisms of action.

Synthesis Methods

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile can be synthesized through a multi-step process that involves the reaction of 2-furancarboxaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with 1,3-benzodioxole-5-carboxaldehyde. The final step involves the reaction of the intermediate product with acrylonitrile. The synthesis method has been optimized to produce high yields of 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile with purity greater than 95%.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells. 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.

properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3S/c18-8-12(6-13-2-1-5-20-13)17-19-14(9-23-17)11-3-4-15-16(7-11)22-10-21-15/h1-7,9H,10H2/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCOVYKSGKCRQP-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-(1,3-Benzodioxol-5-YL)-1,3-thiazol-2-YL]-2-(2-furyl)-1-ethenyl cyanide

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